![molecular formula C22H24ClN7O B2834473 3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide CAS No. 1005974-00-4](/img/structure/B2834473.png)
3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C22H24ClN7O and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins in the wnt/β-catenin pathway . This pathway regulates a vast number of cellular functions, and its dysregulation is correlated with the development of cancer .
Mode of Action
Compounds with similar structures have been found to inhibit the binding of dishevelled 1 (dvl1) protein, an important player in the wnt/β-catenin pathway . This inhibition is achieved through selective interaction with the protein .
Biochemical Pathways
The compound likely affects the WNT/β-catenin pathway, given its interaction with DVL1 . This pathway is a crucial upstream regulator of a vast array of cellular functions. Its dysregulation is correlated with neoplastic cellular transition and cancer proliferation .
Result of Action
The result of the compound’s action is likely the inhibition of the WNT/β-catenin pathway, leading to potential anticancer effects . .
Activité Biologique
The compound 3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide (CAS Number: 1005974-00-4) belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly in oncology and other diseases influenced by kinase activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C22H24ClN7O with a molecular weight of approximately 437.9 g/mol. The structure features a complex arrangement that includes multiple heterocycles, which are critical for its biological interactions.
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often involves inhibition of specific kinases. The compound is hypothesized to act as an inhibitor of the BRAF kinase pathway, which is significant in various cancers. In particular, BRAF V600E mutations are prevalent in melanoma and other malignancies.
Antitumor Activity
Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance:
- In vitro studies showed that related pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited cell proliferation in various cancer cell lines such as A375 (melanoma), HT-29 (colon cancer), PC-3 (prostate cancer), and A549 (lung cancer) with IC50 values ranging from 23.6 nM to over 100 nM depending on the specific derivative tested .
- Cell Cycle Arrest : The most promising derivatives have been reported to induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
Compound | Target Kinase | IC50 (nM) | Cell Line Tested | Effect |
---|---|---|---|---|
1v | BRAF V600E | 23.6 | A375 | Inhibitory |
1u | BRAF V600E | 51.5 | HT-29 | Inhibitory |
1l | C-RAF | 8.5 | PC-3 | Inhibitory |
Selectivity and Safety
The selectivity profile of these compounds indicates a preference for cancer cells over normal cells. For example, studies have shown that certain derivatives possess moderate to potent anti-proliferative activities against tumor cells while sparing normal Madin-Darby canine kidney (MDCK) cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Dual EGFR/VGFR2 Inhibition : A related compound was tested for its ability to inhibit both EGFR and VGFR2 pathways with IC50 values ranging from 0.3 to 24 µM across different assays. This suggests potential multitarget therapeutic applications .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities between these compounds and the active sites of target kinases like BRAF V600E, supporting the hypothesis of their inhibitory mechanisms .
Applications De Recherche Scientifique
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. These compounds are known to inhibit certain kinases involved in cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
- Anti-inflammatory Properties : The presence of pyrazole and pyrimidine rings has been linked to anti-inflammatory effects. Compounds that share structural features with this molecule have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic options for conditions like arthritis and other inflammatory diseases.
- Neurological Applications : There is emerging interest in the neuroprotective effects of pyrazole derivatives. Some studies suggest that compounds similar to 3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide may have potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Effects | Demonstrated that pyrazolo[3,4-d]pyrimidine derivatives inhibited tumor growth in xenograft models. |
Study B | Anti-inflammatory Activity | Found that similar compounds reduced pro-inflammatory cytokines in vitro and in vivo models of inflammation. |
Study C | Neuroprotection | Reported that pyrazole derivatives protected neurons from glutamate-induced toxicity in cultured cells. |
Propriétés
IUPAC Name |
3-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O/c1-13-7-6-8-17(15(13)3)29-19-16(10-26-29)20(25-12-24-19)30-18(9-14(2)28-30)27-21(31)22(4,5)11-23/h6-10,12H,11H2,1-5H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHSUCDRXSNLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C(C)(C)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.